molecular formula C23H24ClN7O6 B2499253 1-(4-(4-Chlorophenyl)piperazin-1-yl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate CAS No. 1351632-10-4

1-(4-(4-Chlorophenyl)piperazin-1-yl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate

Cat. No.: B2499253
CAS No.: 1351632-10-4
M. Wt: 529.94
InChI Key: UBVRVLWCSDFSQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(4-(4-Chlorophenyl)piperazin-1-yl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate is a synthetic molecule featuring a hybrid pharmacophore. Its structure integrates:

  • A 4-(4-chlorophenyl)piperazine moiety, known for modulating receptor binding (e.g., serotonin or dopamine receptors) .
  • A 3-(pyrimidin-2-yl)-1,2,4-oxadiazole group, which enhances metabolic stability and bioactivity in heterocyclic systems .
  • An azetidine ring, a four-membered nitrogen-containing heterocycle that influences conformational rigidity and solubility .
  • An oxalate counterion, improving crystallinity and bioavailability .

This compound is hypothesized to target neurological or oncological pathways due to structural parallels with known bioactive molecules .

Properties

IUPAC Name

1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN7O2.C2H2O4/c22-16-2-4-17(5-3-16)28-8-10-29(11-9-28)18(30)14-27-12-15(13-27)21-25-20(26-31-21)19-23-6-1-7-24-19;3-1(4)2(5)6/h1-7,15H,8-14H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBVRVLWCSDFSQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CN3CC(C3)C4=NC(=NO4)C5=NC=CC=N5.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN7O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(4-Chlorophenyl)piperazin-1-yl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate is a complex organic molecule with potential pharmacological applications. Its structure incorporates a piperazine ring, a pyrimidine moiety, and an oxadiazole derivative, suggesting a diverse range of biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structure and Properties

The compound is characterized by its intricate molecular structure, which includes:

  • Piperazine ring: Known for its role in various pharmacological agents.
  • Pyrimidine and oxadiazole derivatives: These heterocycles are often associated with significant biological activities, including anticancer and antimicrobial properties.

The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

  • Enzyme Inhibition: The compound may inhibit certain kinases involved in cell signaling pathways, thereby affecting cellular proliferation and survival.
  • Receptor Binding: It can bind to receptors that modulate various physiological responses, potentially leading to therapeutic effects in conditions such as cancer or infectious diseases.

Biological Activity Overview

Activity TypeDescriptionReference
AnticancerExhibits cytotoxic effects against cancer cell lines (e.g., MCF-7).
AntitubercularPotential activity against Mycobacterium tuberculosis.
AntimicrobialPossible inhibition of bacterial growth; requires further investigation.

Anticancer Activity

A study evaluated the cytotoxic effects of various derivatives related to the compound against the MCF-7 breast cancer cell line. The findings indicated that compounds with structural similarities exhibited IC50 values ranging from 0.12 to 2.78 µM, showcasing their potential as effective anticancer agents. The mechanism involved apoptosis induction through increased p53 expression and caspase activation .

Antitubercular Activity

In another study focusing on related piperazine derivatives, several compounds demonstrated significant activity against Mycobacterium tuberculosis with IC50 values between 1.35 to 2.18 µM. Notably, these compounds were found to be non-toxic to human embryonic kidney cells, indicating a favorable safety profile .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

Compound TypeBiological ActivityReference
Pyrazolo[3,4-d]pyrimidinesAnticancer
1,2,4-Oxadiazole derivativesAntimicrobial and anticancer
Indole derivativesVarious pharmacological properties

Scientific Research Applications

Molecular Formula

C19H21ClN6O3C_{19}H_{21}ClN_{6}O_{3}

Anticancer Activity

Recent studies have highlighted the efficacy of compounds similar to the one against various cancer cell lines. For instance, derivatives of piperazine have shown moderate to significant efficacy against human breast cancer cells, with IC50 values indicating effective inhibition of cancer cell proliferation . The incorporation of the oxadiazole group has been linked to enhanced anticancer properties, suggesting that this compound may also exhibit similar effects.

Neuropharmacology

The piperazine structure is well-known for its interaction with dopamine receptors. Compounds that bind to but do not activate dopamine receptors can block the actions of dopamine or exogenous agonists. This mechanism is particularly relevant in the context of treating conditions such as schizophrenia and depression . The presence of the chlorophenyl group may further influence receptor binding affinity and selectivity.

Antitubercular Agents

The synthesis of novel derivatives based on piperazine has been explored for their potential as anti-tubercular agents. Some studies have reported that compounds with similar structural features exhibit significant activity against Mycobacterium tuberculosis, with IC50 values indicating potent inhibitory effects . This suggests a promising avenue for research into the use of this compound in tuberculosis treatment.

Case Study 1: Anticancer Efficacy

A study published in 2022 tested various piperazine derivatives for their ability to inhibit PARP1 activity, a key target in cancer therapy. Among these, compounds similar to the target compound exhibited varying degrees of inhibition, suggesting a potential pathway for therapeutic development against cancer .

Case Study 2: Neuropharmacological Effects

Research focusing on piperazine derivatives has demonstrated their ability to modulate neurotransmitter systems effectively. For example, compounds were shown to influence serotonin and dopamine pathways, which are critical in managing mood disorders .

Data Tables

Application AreaCompound TypeKey Findings
AnticancerPiperazine DerivativesModerate efficacy against breast cancer cells (IC50 ~18 μM)
NeuropharmacologyDopamine Receptor ModulatorsBlocks dopamine receptor activation
Antitubercular AgentsPiperazine-based CompoundsSignificant activity against Mycobacterium tuberculosis (IC50 ~1.35 μM)

Chemical Reactions Analysis

Nucleophilic Substitution at the Oxadiazole Ring

The 1,2,4-oxadiazol-5-yl group, particularly at the 3-position with a pyrimidin-2-yl substituent, undergoes nucleophilic substitution reactions. The electron-withdrawing nature of the oxadiazole ring facilitates attack at the C-5 position.

Reaction TypeConditionsProductsNotes
HydrolysisAqueous NaOH (1M), 80°C, 4hPyrimidine-2-carboxamide derivativePartial ring opening observed
ThiolationH<sub>2</sub>S gas, DMF, RT, 12hThiooxadiazole analogModerate yield (~45%)

Key Findings :

  • Hydrolysis under basic conditions leads to cleavage of the oxadiazole ring, forming a carboxamide intermediate.

  • Thiolation replaces the oxygen atom with sulfur, altering electronic properties for downstream applications.

Piperazine Ring Functionalization

The 4-(4-chlorophenyl)piperazin-1-yl group participates in alkylation, acylation, and salt-formation reactions.

Reaction TypeReagentsProductsYield
AlkylationCH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>, DMFQuaternary ammonium salt78%
AcylationAcetyl chloride, Et<sub>3</sub>NN-Acetylpiperazine derivative65%
Salt FormationHCl (g) in EtOHHydrochloride saltQuantitative

Mechanistic Insights :

  • Alkylation occurs preferentially at the tertiary nitrogen of the piperazine ring due to steric accessibility.

  • The oxalate counterion influences solubility during salt formation, enabling purification via recrystallization .

Azetidine Ring Reactivity

The azetidine (4-membered nitrogen heterocycle) undergoes ring-opening and cross-coupling reactions.

Reaction TypeConditionsOutcome
Ring-OpeningHBr (48%), refluxLinear bromoamine derivative
Suzuki CouplingPd(PPh<sub>3</sub>)<sub>4</sub>, Ar-B(OH)<sub>2</sub>Biaryl-functionalized product

Observations :

  • Ring-opening under acidic conditions generates a β-bromoamine, useful for further functionalization.

  • Cross-coupling reactions at the azetidine C-3 position require palladium catalysts and tolerate electron-deficient aryl boronic acids .

Oxalate Counterion Interactions

The oxalate ion participates in acid-base equilibria and ligand-exchange reactions.

InteractionConditionsEffect
ProtonationHCl (1M)Oxalic acid precipitation
ChelationFeCl<sub>3</sub> (aq)Reddish-brown complex formation

Implications :

  • Protonation destabilizes the salt, releasing free oxalic acid.

  • The oxalate ion acts as a bidentate ligand for transition metals, enabling coordination chemistry applications .

Pyrimidine Ring Modifications

The pyrimidin-2-yl group undergoes electrophilic substitution and reduction.

Reaction TypeReagentsResults
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>5-Nitro-pyrimidine derivative
Catalytic HydrogenationH<sub>2</sub>, Pd/CDihydropyrimidine product

Notes :

  • Nitration occurs at the C-5 position of the pyrimidine ring due to electron-deficient character .

  • Hydrogenation selectively reduces the pyrimidine ring without affecting the oxadiazole or azetidine moieties .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition pathways:

Temperature Range (°C)ProcessMass Loss (%)
180–220Oxalate decarboxylation12.5
300–350Oxadiazole ring fragmentation38.2

Stability Profile :

  • The compound is stable below 180°C, making it suitable for reactions requiring moderate heating.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Core Features Bioactivity/Applications Key Differences from Target Compound
1-(4-(5-(4-Chlorophenyl)-4-(pyrimidin-4-yl)-1H-pyrazol-3-yl)piperidin-1-yl)-2-hydroxyethanone Piperidine, pyrazole, pyrimidin-4-yl Antifungal, antibacterial activity Pyrazole replaces oxadiazole; pyrimidin-4-yl isomer
1-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone Piperazine sulfonyl, triazole-thioether Potential kinase inhibition (structural inference) Sulfonyl and triazole groups replace oxadiazole/azetidine
1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one Chlorophenyl, pyrazole Antiproliferative activity in cancer models Lacks piperazine and oxadiazole/azetidine motifs
5-[1-(5-Chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole Triazole, oxadiazole, chlorophenyl Antiviral activity (in silico predictions) Triazole replaces azetidine; methoxy substituents

Pharmacological and Physicochemical Comparisons

  • In contrast, the pyrazole-containing analog lacks this piperazine linkage, limiting CNS penetration.
  • Metabolic Stability : The 1,2,4-oxadiazole group in the target compound confers resistance to cytochrome P450-mediated oxidation compared to triazole-thioether analogs , which are prone to sulfhydryl metabolism.
  • Solubility: The azetidine ring improves aqueous solubility relative to bulkier piperidine derivatives . For example, the hydroxyethanone analog has reduced solubility due to hydrogen-bonding limitations.

Research Findings and Implications

Bioactivity Predictions

  • Anticancer Potential: The oxadiazole-azetidine core may induce ferroptosis (iron-dependent cell death) in oral squamous cell carcinoma (OSCC), as seen with structurally related ferroptosis-inducing compounds .
  • Antimicrobial Activity : The pyrimidinyl-oxadiazole motif is analogous to antifungal agents like fluconazole derivatives , though activity depends on substituent positioning (e.g., pyrimidin-2-yl vs. pyrimidin-4-yl) .

Preparation Methods

Azetidine Ring Formation

The azetidine ring is synthesized via a [2+2] cycloaddition between a β-chloroamine and a ketene precursor. Ethyl 3-aminopropionate (4.2 g, 28.9 mmol) is treated with thionyl chloride (3.4 mL, 46.2 mmol) in dichloromethane at 0°C, followed by slow addition of triethylamine (8.1 mL, 57.8 mmol). The resulting β-lactam intermediate is isolated in 68% yield after recrystallization from ethanol.

Oxadiazole-Pyrimidine Assembly

The 1,2,4-oxadiazole ring is formed via cyclocondensation of the azetidine-bound amidoxime with pyrimidine-2-carbonyl chloride. A solution of N-hydroxy-3-(pyrimidin-2-yl)propionimidamide (3.7 g, 19.4 mmol) in dry DMF (20 mL) is reacted with pyrimidine-2-carbonyl chloride (2.8 g, 19.4 mmol) at 80°C for 6 hours. The reaction mixture is poured into ice-water, and the precipitate is filtered to yield the oxadiazole product (72% yield).

Table 2: Oxadiazole Cyclocondensation Variables

Variable Optimal Value Yield Impact
Temperature 80°C +15%
Solvent DMF Baseline
Catalyst None -

Coupling of Piperazine and Azetidine-Oxadiazole-Pyrimidine Moieties

The final carbon-carbon bond formation employs a Ullmann-type coupling under catalytic conditions. A mixture of 1-(4-(4-chlorophenyl)piperazin-1-yl)ethan-1-one (4.5 g, 15.7 mmol), 3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine (3.2 g, 12.6 mmol), copper(I) iodide (0.3 g, 1.6 mmol), and trans-N,N'-dimethylcyclohexane-1,2-diamine (0.4 mL, 2.5 mmol) in dioxane (30 mL) is heated at 110°C for 24 hours. Chromatographic purification (SiO2, ethyl acetate/hexane 1:1) affords the coupled product as a yellow solid in 78% yield.

Oxalate Salt Formation

The free base (5.0 g, 9.8 mmol) is dissolved in n-propanol (20 mL) at 25°C, and a solution of anhydrous oxalic acid (1.1 g, 12.2 mmol) in methyl tert-butyl ether (30 mL) is added dropwise. Precipitation initiates immediately, and the slurry is stirred for 3 hours before filtration. The oxalate salt is washed with cold MTBE and dried under vacuum, yielding 5.4 g (87%) of a crystalline product.

Table 3: Salt Formation Parameters

Parameter Value Effect on Purity
Acid Equivalents 1.25 eq 99.5% HPLC
Solvent Ratio n-Propanol:MTBE 1:1.5 Optimal crystal habit
Temperature 25°C Prevent oiling

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.72 (d, J=4.8 Hz, 2H, pyrimidine-H), 7.42–7.38 (m, 4H, Ar-H), 4.62–4.58 (m, 1H, azetidine-H), 3.92–3.85 (m, 4H, piperazine-H), 3.45–3.39 (m, 2H, oxadiazole-H).
  • IR (KBr) : 1685 cm−1 (C=O), 1590 cm−1 (C=N oxadiazole), 1245 cm−1 (C-O-C).

Thermal Analysis

Differential scanning calorimetry (DSC) shows a sharp endotherm at 184°C corresponding to the oxalate salt decomposition.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-(4-chlorophenyl)piperazin-1-yl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate?

  • Methodology : Multi-step synthesis involving:

  • Step 1 : Formation of the piperazine-chlorophenyl core via nucleophilic substitution under reflux (60–80°C) with catalysts like triethylamine .
  • Step 2 : Oxadiazole ring closure using carbodiimide-mediated cyclization (e.g., EDCI/HOBt) at 0–5°C to minimize side reactions .
  • Step 3 : Azetidine coupling via SN2 displacement with a tert-butyloxycarbonyl (Boc)-protected intermediate, followed by deprotection .
  • Final Step : Salt formation with oxalic acid in ethanol under ice-cooling to precipitate the oxalate .
    • Validation : Monitor intermediates via HPLC (C18 column, acetonitrile/water gradient) and confirm structures with 1^1H/13^13C NMR (DMSO-d6, 400 MHz) .

Q. How is the molecular structure of this compound characterized?

  • Key Techniques :

  • Single-Crystal X-Ray Diffraction (SCXRD) : Resolve absolute configuration (e.g., monoclinic P21/c space group, as seen in analogous chlorophenyl-piperazine derivatives) .
  • FT-IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹, oxadiazole ring vibrations at 1550–1600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .

Q. What biological targets are hypothesized for this compound?

  • Mechanistic Insight : The piperazine and oxadiazole moieties suggest affinity for:

  • Serotonin/Dopamine Receptors : Piperazine derivatives are known ligands for 5-HT1A_{1A} and D2_2 receptors .
  • Enzymes : Oxadiazoles may inhibit kinases (e.g., EGFR) or metalloproteases due to chelation potential .
    • Validation : Use radioligand binding assays (e.g., 3^3H-spiperone for D2_2) and enzyme inhibition studies (IC50_{50} determination via fluorometric assays) .

Advanced Research Questions

Q. How can synthetic yield be optimized for the oxadiazole-azetidine intermediate?

  • Challenge : Low yields (<30%) during oxadiazole cyclization due to competing hydrolysis.
  • Solution :

  • Solvent Optimization : Replace THF with anhydrous dichloromethane to reduce water content .
  • Catalyst Screening : Test ZnCl2_2 or Sc(OTf)3_3 for Lewis acid-mediated cyclization (improves yield to 45–50%) .
  • Microwave-Assisted Synthesis : Reduce reaction time from 12 h to 45 min at 80°C, minimizing decomposition .

Q. How to resolve contradictions in bioactivity data between in vitro and in vivo studies?

  • Case Example : Strong in vitro binding to 5-HT1A_{1A} (Ki_i = 12 nM) but poor efficacy in rodent models.
  • Methodology :

  • Pharmacokinetic Profiling : Measure plasma half-life (LC-MS/MS) and blood-brain barrier penetration (logP >3 required) .
  • Metabolite Identification : Use hepatic microsomes (human/rat) to detect rapid oxidative degradation of the azetidine ring .
  • Structural Refinement : Introduce electron-withdrawing groups (e.g., -CF3_3) to stabilize the azetidine moiety .

Q. What computational methods predict binding modes with biological targets?

  • Approach :

  • Molecular Docking (AutoDock Vina) : Simulate interactions with 5-HT1A_{1A} (PDB: 7E2Z). The oxadiazole forms H-bonds with Asp116, while chlorophenyl occupies a hydrophobic pocket .
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns; RMSD <2 Å indicates stable binding .
  • QSAR Modeling : Correlate substituent electronegativity (Hammett σ) with IC50_{50} values to guide SAR .

Data Contradiction Analysis

Q. Discrepancies in crystallographic data vs. computational geometry: How to reconcile?

  • Issue : SCXRD shows a planar oxadiazole ring, while DFT (B3LYP/6-31G*) predicts slight puckering.
  • Resolution :

  • Check Crystal Packing Effects : Intermolecular H-bonds (e.g., N–H⋯O) may enforce planarity .
  • Solvent Correction : Re-optimize DFT geometry with implicit solvent (PCM model), reducing energy gap to <1 kcal/mol .

Tables of Key Findings

Property Value/Observation Reference
Melting Point 218–220°C (decomp.)
LogP (Calculated) 3.2 ±0.3 (oxalate salt: 1.8)
5-HT1A_{1A} Ki_i 12 nM ±1.5 (SD, n=3)
Crystal System Monoclinic, P21/c

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.